N-(2-naphthalen-2-ylethyl)formamide
Description
N-(2-Naphthalen-2-ylethyl)formamide is a formamide derivative featuring a naphthalene moiety linked via an ethyl group to the formamide functional group (-NHCHO). Formamides are critical intermediates in pharmaceutical and agrochemical synthesis due to their stability and reactivity .
Properties
Molecular Formula |
C13H13NO |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
N-(2-naphthalen-2-ylethyl)formamide |
InChI |
InChI=1S/C13H13NO/c15-10-14-8-7-11-5-6-12-3-1-2-4-13(12)9-11/h1-6,9-10H,7-8H2,(H,14,15) |
InChI Key |
SVDIEDOETZZUJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CCNC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-naphthalen-2-ylethyl)formamide can be achieved through several methods. One common approach involves the reaction of 2-naphthylacetic acid with formamide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired formamide derivative.
Another method involves the use of 2-naphthylacetonitrile, which is first hydrolyzed to 2-naphthylacetic acid, followed by formylation using formamide and a suitable catalyst. This method offers an alternative route with potentially higher yields and fewer by-products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-naphthalen-2-ylethyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Naphthalene-2-carboxylic acid derivatives.
Reduction: N-(2-naphthalen-2-ylethyl)amine.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
N-(2-naphthalen-2-ylethyl)formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-naphthalen-2-ylethyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The naphthalene ring provides a hydrophobic core that can interact with hydrophobic regions of target molecules.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
a) N-(2,2-Diphenylethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide
- Structure : Contains a propanamide (-CONHCH2CH2-) backbone instead of formamide, with a 6-methoxynaphthalene and diphenylethyl group .
- Synthesis : Synthesized via coupling of naproxen (a methoxynaphthalene derivative) with 2,2-diphenylethylamine using amide bond formation strategies .
- Characterization : Confirmed via ¹H/¹³C-NMR, IR, UV, and HRMS, with a reported melting point of 128–130°C .
b) (Z/E)-N-(4-Hydroxystyryl)formamide
- Structure : Formamide group attached to a hydroxystyryl chain. Exhibits geometric isomerism (Z/E) due to the styryl double bond .
- Activity : Demonstrates antimicrobial properties against E. coli and S. aureus, highlighting the role of substituents in bioactivity .
c) FANFT (N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide)
- Structure : Formamide linked to a nitro-furyl-thiazolyl group.
- Metabolism : Metabolized via prostaglandin endoperoxide synthetase (PGES) in a cooxidative process, contrasting with typical nitroreductase pathways .
Spectroscopic and Crystallographic Characterization
- NMR/IR : Formamide protons typically resonate at δ 8.1–8.3 ppm (¹H-NMR), while carbonyl stretches appear at ~1670 cm⁻¹ (IR) .
- Crystallography : Analogues like N-(2-thienylmethylene)naphthalen-1-amine exhibit orthogonal crystal systems (space group Aba2) with distinct packing influenced by aromatic stacking .
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